3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-15-16(2)30-31(17(15)3)24-11-10-23(28-29-24)26-19-6-8-20(9-7-19)27-25(32)18-12-21(33-4)14-22(13-18)34-5/h6-14H,1-5H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROPJANSZMGHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis. The mechanism of its coupling is similar to other common amide coupling reactions involving activated carboxylic acids.
Biochemical Pathways
It is known that the compound is used for amide synthesis, which is one of the most common reactions in organic chemistry. This suggests that the compound may play a role in protein synthesis and other biochemical processes involving amide bonds.
Result of Action
It is known that the compound is used for amide synthesis, suggesting that it may play a role in protein synthesis and other biochemical processes involving amide bonds.
Action Environment
It is known that the compound is used in the chloride form but the tetrafluoroborate salt is also commercially available. This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other ions.
Biological Activity
3,5-Dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a synthetic compound that incorporates multiple pharmacophores, including a pyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.5 g/mol. The IUPAC name provides insight into its complex structure, which combines various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N6O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : A review indicated that pyrazole derivatives exhibited potent activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 µM to 42.30 µM .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer progression. For instance, compounds targeting Aurora-A kinase demonstrated IC50 values as low as 0.067 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds has also been explored. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Cytokine Inhibition : Studies have demonstrated that certain pyrazole compounds can significantly reduce TNF-alpha and IL-6 levels in vitro.
- Animal Models : In vivo studies using rodent models of inflammation showed that these compounds can effectively reduce paw edema and other inflammation markers .
Study 1: Anticancer Activity
In a recent study published in MDPI, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. The compound exhibited an IC50 value of 36.12 µM against A549 lung cancer cells, indicating moderate potency .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histopathological improvements in treated animals compared to controls .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The most structurally similar compound identified is 3-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (). Key differences include:
- Substituents on the benzamide core : The target compound has 3,5-dimethoxy groups, while the analog bears a 3-bromo substituent.
- Pyrazole substitution : The target compound’s pyrazole is 3,4,5-trimethyl, whereas the analog has 3,5-dimethyl.
Substituent Effects on Physicochemical Properties
- Methoxy vs. Bromo : Methoxy groups improve aqueous solubility and logP values, making the target compound more suitable for oral bioavailability. In contrast, bromo substituents enhance lipophilicity, which may favor membrane permeability but reduce solubility .
- Pyrazole Methylation : The 3,4,5-trimethylpyrazole in the target compound introduces greater steric hindrance, which could disrupt π-π stacking or hydrogen bonding in crystalline states compared to the 3,5-dimethyl analog. This difference might also influence metabolic stability in biological systems .
Hydrogen Bonding and Crystallographic Analysis
The hydrogen bonding network of the target compound can be inferred using graph set analysis (). The 3,5-dimethoxy groups on the benzamide core may act as hydrogen bond acceptors (via methoxy oxygen), while the pyridazine and pyrazole nitrogen atoms serve as donors or acceptors.
Crystallographic data for such compounds are typically resolved using SHELX or WinGX software (). The trimethylpyrazole group in the target compound may result in tighter crystal packing due to van der Waals interactions, whereas the dimethylpyrazole analog might exhibit more flexible lattice arrangements .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole rings are commonly synthesized via cyclocondensation. For 3,4,5-trimethyl-1H-pyrazole:
Table 1: Representative Pyrazole Synthesis Conditions
Synthesis of 6-Aminopyridazin-3-yl Intermediate
Pyridazine Ring Formation
Pyridazines are often synthesized via:
-
Diels-Alder Reactions : Between 1,2,4,5-tetrazines and dienophiles.
For 6-aminopyridazin-3-yl:
Table 2: Pyridazine Amination Parameters
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridazine-3,6-dione | POCl₃ → NH₃ | EtOH | 60 | 65 |
Synthesis of 3,5-Dimethoxy-N-(4-Aminophenyl)Benzamide
Benzamide Core Preparation
-
Methylation of 3,5-Dihydroxybenzoic Acid :
-
Amidation with 4-Nitroaniline :
Fragment Coupling Strategies
Pyrazole-Pyridazine Coupling
The pyridazine’s 3-position chlorine (from Table 2) undergoes NAS with the pyrazole’s nitrogen:
Final Amidation with Benzamide
The coupled pyridazine-pyrazole intermediate reacts with 3,5-dimethoxy-N-(4-aminophenyl)benzamide via:
Table 3: Coupling Reaction Optimization
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 58 | |
| EDCI/HOBt-Mediated | EDCI, HOBt | DCM | 25 | 47 |
Critical Analysis of Methodologies
Yield Comparisons
-
Pyrazole Synthesis : Yields ~70% (Table 1) are typical, but steric hindrance from trimethyl groups may reduce efficiency.
-
Pyridazine Amination : Lower yields (65%, Table 2) due to competing side reactions.
-
Final Coupling : Pd-catalyzed methods outperform direct amidation (58% vs. 47%, Table 3), albeit requiring higher temperatures.
Solvent and Catalyst Impact
-
DMF vs. Toluene : Polar aprotic solvents (DMF) enhance NAS rates but complicate purification.
-
Pd Catalysts : Efficient but sensitive to oxygen, necessitating inert conditions.
Alternative Pathways and Innovations
Q & A
Q. What are the common synthetic routes for synthesizing 3,5-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide?
The synthesis typically involves modular coupling of three key components: the pyrazole, pyridazine, and benzamide moieties.
- Pyrazole ring formation : The 3,4,5-trimethylpyrazole group is synthesized via condensation of hydrazine derivatives with diketones under acidic conditions, followed by alkylation .
- Pyridazine functionalization : The pyridazine core is prepared through cyclization reactions, often using malononitrile or similar precursors, and then aminated at the 3-position to introduce the aniline linker .
- Final coupling : The benzamide group is attached via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, requiring anhydrous conditions and palladium catalysts for cross-coupling .
Key reagents : Sodium hydride (NaH) as a base, dimethylformamide (DMF) as a solvent, and palladium(II) acetate for catalytic coupling .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substitution patterns on the pyrazole, pyridazine, and benzamide groups. For example, methoxy protons (3,5-dimethoxy) appear as singlets at ~3.8 ppm, while pyridazine aromatic protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected ~550–600 g/mol range) and fragmentation patterns.
- Infrared Spectroscopy (FT-IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove residual solvents .
- Temperature control : Pyrazole alkylation proceeds optimally at 60–80°C, while amide coupling requires milder conditions (room temperature to 50°C) to avoid decomposition .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve coupling efficiency in SNAr reactions. Recent studies suggest iron-based catalysts as cheaper alternatives for large-scale synthesis .
Q. What strategies are used to evaluate the compound’s bioactivity in pharmacological research?
- In vitro assays :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. IC₅₀ values are calculated to assess potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 0.1–100 µM) .
- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins. For example, the pyridazine moiety may interact with ATP-binding pockets in kinases .
Q. How can contradictions in reported bioactivity data be resolved?
- Assay standardization : Variability in cell culture conditions (e.g., serum concentration, incubation time) can skew results. Adopt CLSI guidelines for reproducibility .
- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. Contradictions in IC₅₀ values often trace back to unaccounted byproducts .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or alternative pathways .
Methodological Challenges
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Quantum Mechanics (QM) : Gaussian 16 for optimizing geometry and calculating electrostatic potential maps of the pyrazole-pyridazine core.
- Molecular Dynamics (MD) : GROMACS to simulate ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic contacts .
- Cheminformatics : KNIME or RDKit to analyze substituent effects on solubility (logP) and bioavailability (Lipinski’s Rule of Five) .
Q. How can researchers design experiments to explore the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Metabolic stability : Use liver microsomes (human or murine) to assess CYP450-mediated oxidation. Half-life (t₁/₂) <30 min suggests rapid clearance .
- Photostability : Expose to UV-Vis light (300–800 nm) and track photodegradation products using tandem MS .
Data Presentation Example
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
